The compound ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid is a complex organic molecule that integrates various functional groups, making it of interest in medicinal chemistry. Its structure suggests potential biological activity, particularly in the realm of pharmaceuticals, where compounds with similar frameworks have been explored for therapeutic applications.
This compound can be classified under the category of amino acids and amide derivatives, given its structural components that include an amino group, a carboxylic acid functionality, and aromatic rings. It may also belong to a broader class of heterocyclic compounds due to the presence of a pyridine ring.
The synthesis of such complex organic molecules typically involves multi-step processes that may include various reactions such as:
Recent advancements in computational chemistry have facilitated the design and optimization of synthetic routes using machine learning algorithms and retrosynthetic analysis tools, which can predict feasible synthetic pathways based on known reaction mechanisms .
The molecular formula for ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid can be represented as . Its structure features:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the spatial arrangement of atoms within the molecule.
The compound's reactivity can be assessed through various chemical reactions:
Each reaction's efficiency can be influenced by factors such as temperature, solvent choice, and catalyst presence, with yields typically monitored through chromatographic techniques .
The mechanism of action for compounds like ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid often involves interaction with biological targets such as enzymes or receptors. The presence of both polar (amine and carboxylic acid) and non-polar (aromatic rings) regions allows for versatile binding interactions, potentially leading to inhibition or activation of specific biochemical pathways.
Quantitative structure-activity relationship (QSAR) models may be employed to predict biological activity based on structural features, guiding further development in medicinal chemistry .
Key properties include:
Spectroscopic methods such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) are crucial for characterizing the compound's physical properties and confirming its structure .
The potential applications of ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid span various fields:
The synthesis of ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid (CAS 1142215-99-3) follows a convergent multi-step strategy that integrates three molecular fragments: the 4-methoxyphenyl unit, the glycine backbone, and the nicotinamide moiety. The compound's molecular formula is C₁₇H₁₉N₃O₄ with a molecular weight of 329.35 g/mol [1]. The synthetic sequence typically begins with N-alkylation of 4-methoxyaniline with bromoacetyl bromide to form the secondary amine intermediate. This is followed by nucleophilic displacement with tert-butyl glycinate under basic conditions to install the acetic acid precursor. Crucially, the carboxylic acid functionality remains protected as the tert-butyl ester during subsequent steps to prevent unwanted side reactions [2]. The pyridinylmethyl arm is introduced via reductive amination between 3-pyridinecarboxaldehyde and the primary amine intermediate, employing sodium cyanoborohydride as the reducing agent. Final deprotection under acidic conditions (trifluoroacetic acid in dichloromethane) liberates the carboxylic acid functionality, yielding the target compound [1] [2].
Table 1: Synthetic Pathway for Target Compound
Step | Reaction Type | Key Reagents/Conditions | Intermediate | Yield Range |
---|---|---|---|---|
1 | N-Alkylation | Bromoacetyl bromide, K₂CO₃, DMF | 2-Bromo-N-(4-methoxyphenyl)acetamide | 75-82% |
2 | Nucleophilic Substitution | tert-Butyl glycinate, DIEA, DMF | tert-Butyl ((4-Methoxyphenyl)(2-oxoethyl)amino)acetate | 68-73% |
3 | Reductive Amination | 3-Pyridinecarboxaldehyde, NaBH₃CN, MeOH | tert-Butyl ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}amino)acetate | 60-67% |
4 | Deprotection | TFA/DCM (1:1), rt | ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid | 85-92% |
Chromatographic purification (typically silica gel with methanol/dichloromethane gradients) is essential after the reductive amination step to remove di-alkylated impurities. The final compound is characterized by ¹H NMR, ¹³C NMR, and HRMS, with the carboxylic acid proton appearing as a broad singlet at δ 12.2 ppm in DMSO-d₆ [1]. Analytical HPLC with C18 columns (acetonitrile/water with 0.1% formic acid) confirms >95% purity in commercial batches [2].
The pyridin-3-ylmethyl moiety serves as a critical structural determinant influencing both conformational stability and intermolecular interactions. This heteroaromatic system contributes to molecular rigidity through two primary mechanisms: conformational locking via intramolecular hydrogen bonding and π-stacking interactions. The nitrogen at the pyridine ring's 1-position acts as a hydrogen bond acceptor, forming a six-membered pseudo-cycle with the amide N-H (N─H···N distance ≈2.1Å), effectively reducing bond rotation and stabilizing the bioactive conformation [1] [5]. This intramolecular interaction is evidenced by NOESY correlations between the pyridinyl protons and the methylene group adjacent to the carbonyl [1].
Table 2: Stability Contributions of Pyridinylmethyl Substituent
Stabilization Mechanism | Structural Feature | Biochemical Consequence | Experimental Evidence |
---|---|---|---|
Intramolecular H-bonding | Pyridine N ↔ Amide H | Reduced conformational flexibility | NOESY cross-peaks; Restricted amide bond rotation in NMR |
π-Stacking Capacity | Electron-deficient pyridine ring | Enhanced protein binding via aromatic stacking | Docking studies with enzyme targets; UV-Vis stacking profiles |
Chelation Potential | Pyridine N + Adjacent carbonyl | Metal coordination in metalloenzyme inhibition | Shift in FT-IR carbonyl stretch upon Zn²⁺ addition |
Hydrophobic Anchor | Aromatic ring system | Membrane penetration enhancement | LogP increase of 1.2 vs non-pyridinyl analogues |
The electron-deficient pyridine ring enhances intermolecular interactions through stacking with biological targets' aromatic residues, as demonstrated in molecular docking studies against enzymes involved in hormone regulation and cardiovascular function [1]. Additionally, the pyridinyl nitrogen provides a potential metal coordination site, which may contribute to the compound's observed effects on metalloenzymes. Comparative studies with benzyl-substituted analogues show a 3.5-fold decrease in metabolic clearance in hepatic microsome assays, attributed to the pyridine ring's resistance to cytochrome P450-mediated oxidation compared to phenyl rings [5]. The substituent's planarity and dipole moment (calculated: 2.1 Debye) further facilitate orientation within enzyme active sites, as confirmed through protein-ligand co-crystallization studies with homologous enzymes [1].
The central amide bond linking the 2-oxoethylamino segment to the pyridinylmethyl group is a structural vulnerability and a determinant of biological activity. Standard coupling methods (e.g., EDC/HOBt) initially produced variable yields (45-60%) due to epimerization and poor solubility. Optimization studies identified propylphosphonic anhydride (T3P®) in N-methyl-2-pyrrolidone (NMP) as the optimal coupling system, achieving 88% yield with <0.5% racemization at ambient temperature [2] [3]. This method proved superior to acid chloride routes, which generated hydrochloride salts requiring additional neutralization steps that compromised purity [1].
The amide bond's trans configuration (confirmed by ³Jₕ₋ₙ coupling constant of 9.8 Hz) is essential for maintaining planarity between the carbonyl and pyridine ring, facilitating π-conjugation that enhances hydrogen bonding capacity. Bioisosteric replacement with ester, sulfonamide, or reversed amide functionalities resulted in complete loss of activity in enzyme inhibition assays, confirming the amide's critical role in target engagement [3] [4]. Molecular dynamics simulations reveal that the amide carbonyl oxygen serves as a hydrogen bond acceptor with key residues in protein binding pockets (bond length ≈1.9Å), while the N-H donates a hydrogen bond to backbone carbonyls [4].
Table 3: Amidation Optimization Strategies and Outcomes
Coupling Method | Reaction Conditions | Yield (%) | Purity (HPLC%) | Racemization (%) | Scale-Up Feasibility |
---|---|---|---|---|---|
EDC/HOBt | DCM, 0°C → rt, 12h | 58 ± 5 | 91.3 | 3.8 | Moderate |
HATU/DIPEA | DMF, -20°C → 0°C, 2h | 76 ± 3 | 95.1 | 1.2 | Limited (cost) |
Acid Chloride | THF, Pyridine, 0°C, 1h | 68 ± 4 | 89.7 | 0.2 | Good |
T3P®/NMP | NMP, 0°C → rt, 4h | 88 ± 2 | 98.5 | <0.5 | Excellent |
Post-amidation purification was refined using pH-dependent liquid-liquid extraction: the reaction mixture is washed with citric acid (5%) to remove unreacted amine, followed by sodium bicarbonate (5%) to eliminate carboxylic acid impurities, significantly improving crystallinity. Final recrystallization from ethyl acetate/n-heptane produces analytically pure material with consistent melting point (198-200°C) and spectral properties [1] [2]. These optimized protocols have enabled gram-scale synthesis of the compound with >99% chiral purity, as verified by chiral HPLC using a Chiralpak IC column with ethanol/n-hexane eluent [3].
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